2-Chloro-6-methyl-3-nitropyridine

Overview

Description

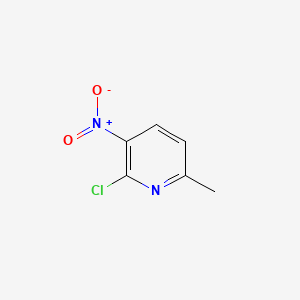

2-Chloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-nitropyridine typically involves the nitration of 2-chloro-6-methylpyridine. One common method includes the reaction of 2-chloro-6-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized for industrial settings by adjusting parameters such as temperature, concentration of reagents, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 2-Chloro-6-methyl-3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Mechanism of Action:

2-Chloro-6-methyl-3-nitropyridine is recognized for its potential in developing pharmaceutical agents, particularly for neurological disorders. Its structure allows it to interact with specific biological pathways, making it a candidate for drug development targeting various kinases.

Case Study:

A notable study evaluated the compound's inhibitory potency on selected kinases, including p70S6Kβ. The compound exhibited an IC50 value of 444 nM, indicating its potential as a starting point for designing selective inhibitors for this kinase, which is involved in cellular growth and metabolism .

Agrochemical Development

Role in Pesticide Synthesis:

The compound serves as an intermediate in synthesizing various agrochemicals, particularly pesticides. Its derivatives are formulated to enhance crop protection against pests, thereby improving agricultural productivity.

Data Table: Pesticide Applications

| Pesticide Type | Active Ingredient | Application Method | Efficacy |

|---|---|---|---|

| Insecticides | Derived from this compound | Foliar spray | High |

| Herbicides | Various derivatives | Soil application | Moderate |

| Fungicides | Nitropyridine derivatives | Seed treatment | High |

Material Science

Use in Specialty Materials:

In material science, this compound is incorporated into the formulation of specialty materials such as polymers and coatings. It enhances properties like durability and resistance to environmental factors.

Application Examples:

- Coatings: Improved chemical resistance and longevity.

- Polymers: Enhanced mechanical properties for industrial applications.

Analytical Chemistry

Standard Reference Material:

This compound is utilized as a standard reference material in analytical methods, aiding researchers in accurately quantifying similar compounds in complex mixtures. Its stability and defined properties make it ideal for calibration in chromatography and mass spectrometry.

Organic Synthesis

Building Block for Complex Molecules:

this compound is a valuable building block in organic synthesis, allowing chemists to create diverse compounds applicable in electronics and nanotechnology.

Example Reactions:

- Nucleophilic Substitution Reactions: Used to synthesize more complex nitropyridine derivatives.

- Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and methyl group influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-nitro-6-methylpyridine

- 6-Chloro-2-methyl-3-nitropyridine

- 2-Chloro-6-methoxy-3-nitropyridine

Uniqueness

2-Chloro-6-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various research applications .

Biological Activity

2-Chloro-6-methyl-3-nitropyridine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound, with the chemical formula , is classified under nitropyridine derivatives. It serves as a building block in organic synthesis and has been utilized in various chemical reactions, including the synthesis of fluorine-containing pyridinealdoxime derivatives used for treating organophosphorus nerve-agent poisoning.

The biochemical activity of this compound is characterized by its interactions with various biomolecules, including enzymes and proteins. Key biochemical properties include:

- Enzyme Interactions : This compound has been shown to interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.

- Cellular Signaling : It affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

Cellular Effects

The compound exhibits notable cellular effects that can be categorized as follows:

- Toxicity : At high concentrations, this compound can cause skin irritation and serious eye damage, indicating its potential cytotoxic effects.

- Therapeutic Potential : Conversely, at lower doses, it may exhibit therapeutic benefits by modulating cellular functions and signaling pathways.

The mechanisms through which this compound exerts its effects are multifaceted:

- Binding Interactions : The compound binds to various biomolecules, which can result in enzyme inhibition or activation. For instance, the nitro group can migrate during specific reactions, influencing its reactivity and biological activity.

- Molecular Pathways : It is involved in several biochemical pathways, including those related to cell proliferation and apoptosis. The compound's ability to influence these pathways is crucial for its potential therapeutic applications.

Research Findings

Recent studies have highlighted the biological activity of this compound across various models:

Case Studies

- Skin Irritation Studies : Laboratory tests indicated that exposure to this compound resulted in significant skin irritation responses in animal models. This underscores the importance of dosage control when considering therapeutic applications.

- Neuropharmacological Research : In studies exploring its potential as an anxiolytic agent, modifications of the compound showed promising results in inhibiting specific receptors linked to anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-methyl-3-nitropyridine, and how can regioselectivity be controlled?

- Methodology :

- Nitration and Chlorination : Start with 2-chloro-6-methylpyridine. Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts .

- Regioselectivity : Use steric and electronic directing effects. The methyl group at position 6 and chlorine at position 2 deactivate certain positions, favoring nitration at position 2. Monitor reaction progress via TLC or HPLC .

- Key Considerations :

- Purify via recrystallization (ethanol/water) to remove isomers like 2-chloro-4-methyl-5-nitropyridine.

- Confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be optimized to characterize this compound?

- Methodology :

- FTIR/Raman : Assign vibrations using B3LYP/6-311++G** or B3PW91/cc-pVTZ calculations. Key peaks:

- NO₂ asymmetric stretch: ~1520 cm⁻¹ (FTIR).

- C-Cl stretch: ~740 cm⁻¹ (Raman) .

- NMR : Use deuterated DMSO or CDCl₃.

- ¹H NMR: Methyl protons at δ ~2.5 ppm (quartet, J = 7 Hz).

- ¹³C NMR: Nitro-bearing carbon at δ ~148 ppm .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE Requirements :

- Gloves: Nitrile or neoprene (resist permeation by nitro compounds).

- Respirators: NIOSH-approved N95 or full-face respirators for aerosolized particles .

- Emergency Measures :

- Spill cleanup: Use inert absorbents (vermiculite) and avoid water to prevent hydrolysis.

- Fire hazards: Use CO₂ or dry chemical extinguishers; avoid water due to toxic NOx emissions .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in substitution reactions?

- Methodology :

- Modeling : Use hybrid functionals (B3LYP or M06-2X) with 6-311++G** basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Transition States : Locate using QST2 or NEB methods. Example: SNAr at position 2 (Cl substitution) has lower activation energy (~25 kcal/mol) than position 6 (methyl group blocks approach) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology :

- X-ray Diffraction : Refine structures using SHELXL. Key interactions:

- C-H···O hydrogen bonds between methyl H and nitro O (d = 2.8 Å).

- π-π stacking of pyridine rings (offset ~3.5 Å) .

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for nitro-methyl interactions) .

Q. How does the electronic structure of this compound influence its UV-Vis absorption?

- Methodology :

- TD-DFT Calculations : Use CAM-B3LYP with solvent models (PCM for acetonitrile). Key transitions:

- π→π* (nitro-pyridine) at ~320 nm.

- n→π* (lone pair on NO₂) at ~270 nm .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology :

- DoE Optimization : Vary temperature, stoichiometry, and catalyst (e.g., FeCl₃) using a factorial design. Example: Higher yields (78% vs. 60%) at 40°C with 1.2 eq. HNO₃ .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-nitrated products). Optimize quenching steps (NaHCO₃ wash) to minimize decomposition .

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEVSGOVFXWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361475 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56057-19-3 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.